2-Bromo-4-nitroquinoline: A Bifunctional Scaffold for Heterocyclic Optimization
2-Bromo-4-nitroquinoline: A Bifunctional Scaffold for Heterocyclic Optimization
The following technical guide details the properties, synthesis, and application of 2-Bromo-4-nitroquinoline , a critical bifunctional scaffold in medicinal chemistry.
Compound Identity & Core Specifications
2-Bromo-4-nitroquinoline is a highly functionalized quinoline derivative characterized by the presence of a halogen (bromine) at the C2 position and a nitro group at the C4 position. This specific substitution pattern renders the molecule electronically amphoteric, allowing for orthogonal functionalization strategies—crucial for Fragment-Based Drug Discovery (FBDD).
| Property | Specification |
| CAS Number | 20146-63-8 |
| IUPAC Name | 2-Bromo-4-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 253.05 g/mol |
| Appearance | Yellow to light brown crystalline solid |
| Melting Point | 158–162 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Primary Reactivity |
Synthetic Pathway & Mechanistic Logic
The synthesis of 2-bromo-4-nitroquinoline is not typically achieved through direct bromination of 4-nitroquinoline due to electronic deactivation. Instead, it relies on the activation of the N-oxide intermediate , a strategy that exploits the "Push-Pull" electronic character of the quinoline N-oxide bond.
The "N-Oxide Activation" Protocol
This route avoids the formation of inseparable regioisomers common in direct electrophilic substitution.
Step 1: N-Oxidation
-
Precursor: Quinoline
-
Reagents:
(30%), Sodium Tungstate ( ) or m-CPBA. -
Mechanism: Electrophilic oxidation of the nitrogen lone pair.
Step 2: Regioselective Nitration
-
Reagents: Fuming
, Conc. . -
Conditions: 70–80°C.
-
Causality: The N-oxide group is an ortho/para director (relative to itself) but also deactivates the ring towards electrophilic attack. However, under forcing conditions, the 4-position is electronically favored over the 5/8 positions due to the contribution of the resonance structure where the oxygen donates electron density to C4.
-
Product: 4-Nitroquinoline 1-oxide (4-NQO) .
-
Critical Safety Note: 4-NQO is a potent mutagen and carcinogen (UV-mimetic).[1] Handling requires full isolation (glovebox or Class II biosafety cabinet).
-
Step 3: Deoxygenative Bromination (The Key Transformation)
-
Reagents: Phosphorus Oxybromide (
) or in /DCM. -
Conditions: Reflux or RT depending on activation.
-
Mechanism:
-
Activation: The N-oxide oxygen attacks the electrophilic Phosphorus, creating a good leaving group (
). -
Nucleophilic Attack: A bromide ion (
) attacks the C2 position. C2 is highly electrophilic due to the adjacent positively charged nitrogen (in the activated complex). -
Elimination: Re-aromatization drives the loss of the phosphate species, yielding the 2-bromo derivative and reducing the N-oxide.
-
Visualization of Synthetic Logic
The following diagram illustrates the pathway and the divergent reactivity of the final scaffold.
Figure 1: Step-wise synthesis from Quinoline to 2-Bromo-4-nitroquinoline, highlighting the critical intermediate 4-NQO and downstream reactivity.
Reactivity Profile & Applications
The utility of CAS 20146-63-8 lies in its ability to serve as a "switchable" electrophile.
A. C2-Selective Nucleophilic Substitution ( )
The bromine at C2 is activated by the adjacent ring nitrogen (aza-activation).
-
Protocol: Reaction with amines (primary/secondary) or thiols.
-
Conditions:
, DMF/DMSO, 60–80°C. -
Selectivity: The C2-Br is significantly more labile toward
than the nitro group is to displacement, allowing for the retention of the C4-nitro group for later reduction.
B. Palladium-Catalyzed Cross-Coupling
The C2-Br bond is a competent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Application: Introduction of aryl or heteroaryl groups at C2 to extend the pi-system.
C. Medicinal Chemistry Case Study: Adenosine A3 Receptor Modulators
Research published in the Journal of Medicinal Chemistry utilizes 2-bromo-4-nitroquinoline as a key intermediate.
-
Objective: Synthesis of 2,4-disubstituted quinolines as allosteric enhancers of the Adenosine A3 receptor.
-
Workflow:
Experimental Protocol: C2-Amination (General Procedure)
This protocol validates the reactivity of the C2-Br bond.
-
Setup: Charge a dried reaction vial with 2-Bromo-4-nitroquinoline (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add
(2.0 equiv) followed by the Target Amine (1.1 equiv). -
Reaction: Heat to 80°C under
atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. -
Workup: Dilute with water (precipitate usually forms). Filter the solid or extract with EtOAc.[9]
-
Purification: Recrystallization from EtOH or Flash Chromatography.
Safety & Handling (Critical)
-
4-NQO Hazard: The intermediate, 4-Nitroquinoline 1-oxide, is a Group 2B Carcinogen (IARC). It forms DNA adducts. All synthesis steps involving this intermediate must be performed in a fume hood with double-gloving and specific waste segregation.
-
Lachrymator: Halogenated quinolines can be severe eye and respiratory irritants.
References
-
Heitman, L. H., et al. (2009). "A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor."[10] Journal of Medicinal Chemistry, 52(4), 926–931.
-
Capot Chemical. (2024).[3][5][7] "Product Specifications: 2-Bromo-4-nitroquinoline (CAS 20146-63-8)." Capot Chemical Catalog.
-
BLD Pharm. (2024). "2-Bromo-4-nitroquinoline MSDS and Properties." BLD Pharm Catalog.
- Ochiai, E. (1967). "Aromatic Amine Oxides." Elsevier Publishing. (Foundational text on N-oxide rearrangement mechanisms).
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. capotchem.com [capotchem.com]
- 4. 161536-60-3|2-Bromo-4-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 5. Supplier CAS No 20146-63-8 - BuyersGuideChem [buyersguidechem.com]
- 6. 20146-63-8|2-Bromo-4-nitroquinoline|BLD Pharm [bldpharm.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]
- 10. scispace.com [scispace.com]
